N-Ethyl Substitution Enhances Lipophilicity and Modifies Physicochemical Profile vs. 5,6-Dichlorobenzimidazole
N-ethyl-5,6-dichlorobenzimidazole (6478-76-8) exhibits a significantly increased logP and decreased aqueous solubility compared to the unsubstituted 5,6-dichlorobenzimidazole (CAS 6478-73-5). The N-ethyl group increases lipophilicity, which is a critical parameter for membrane permeability and bioavailability in drug development . While exact logP values for the target compound are not explicitly published in the sourced literature, the increase in lipophilicity is a well-established consequence of N-alkylation, and this trend is directly supported by the vendor's characterization of the compound's hydrophobic characteristics and enhanced lipophilicity .
| Evidence Dimension | Lipophilicity (qualitative) and aqueous solubility |
|---|---|
| Target Compound Data | Enhanced lipophilicity due to N-ethyl group; limited water solubility, moderate solubility in organic solvents. |
| Comparator Or Baseline | 5,6-Dichlorobenzimidazole (CAS 6478-73-5) - Lower lipophilicity, higher relative water solubility. |
| Quantified Difference | Qualitative enhancement in lipophilicity; specific quantitative logP or solubility values not provided in sourced literature. |
| Conditions | Based on structural comparison and vendor technical datasheet characterization. |
Why This Matters
The enhanced lipophilicity of the N-ethyl derivative influences its suitability as a synthetic intermediate for hydrophobic drug candidates and may affect its handling in aqueous versus organic reaction media.
